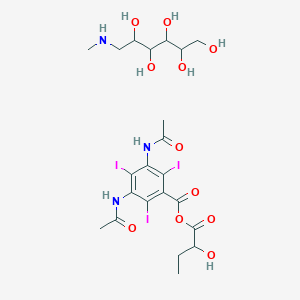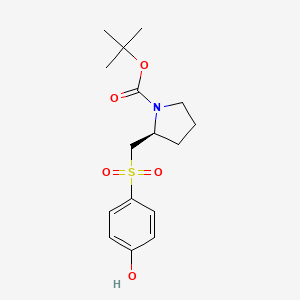
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, acetamido, triiodo, and methylamino groups. These functional groups contribute to the compound’s diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of 2-hydroxybutanoyl group: This step involves the esterification of butanoic acid with a hydroxyl-containing compound under acidic conditions.
Introduction of 3,5-diacetamido-2,4,6-triiodo-benzoate: This step requires the iodination of a benzoic acid derivative followed by acetylation to introduce the acetamido groups.
Synthesis of (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol: This step involves the reduction of a hexose derivative followed by methylation to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk esterification and iodination: These reactions are carried out in large reactors with precise control over temperature and pH.
Purification and isolation: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl and methylamino groups can be oxidized to form corresponding carbonyl and nitroso compounds.
Reduction: The acetamido and triiodo groups can be reduced to form amines and deiodinated products.
Substitution: The triiodo groups can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines are employed under basic conditions.
Major Products
Oxidation: Carbonyl and nitroso derivatives.
Reduction: Amines and deiodinated compounds.
Substitution: Thiol and amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound.
Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamido groups can form hydrogen bonds with biological macromolecules, while the triiodo groups can participate in halogen bonding. The methylamino group can interact with nucleophilic sites, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate
- (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol
- 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzamide
Uniqueness
The uniqueness of 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C22H32I3N3O11 |
|---|---|
Molekulargewicht |
895.2 g/mol |
IUPAC-Name |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3 |
InChI-Schlüssel |
PIBRPEIQGVSVLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B12073180.png)
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12073185.png)
